![molecular formula C11H12O4 B2754109 Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate CAS No. 885524-71-0](/img/structure/B2754109.png)
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
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Overview
Description
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its benzodioxine ring structure, which is a fused ring system containing both benzene and dioxine rings. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. Industrial production would likely employ continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzodioxine derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition Studies
Recent research has highlighted the compound's potential as an enzyme inhibitor. A study synthesized new sulfonamides incorporating the benzodioxane moiety, which were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The results indicated that derivatives of methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate exhibited significant inhibitory activity, suggesting therapeutic potential .
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is particularly significant in developing supplements or pharmaceuticals aimed at enhancing cellular defense mechanisms against oxidative damage.
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications. For example, it has been used to synthesize more complex structures by reacting with different electrophiles and nucleophiles under controlled conditions.
2. Development of Novel Compounds
This compound is also employed in the synthesis of novel compounds with potential biological activities. Its unique structure allows for the introduction of various substituents that can enhance pharmacological properties, making it a valuable starting material in drug discovery processes.
Data Tables
Application Area | Specific Uses | Outcome/Significance |
---|---|---|
Medicinal Chemistry | Enzyme inhibitors for T2DM and AD | Significant inhibition observed |
Antioxidant Activity | Scavenging free radicals | Potential use in oxidative stress prevention |
Organic Synthesis | Synthetic intermediates | Versatile building block for complex compounds |
Novel Compound Development | Derivative synthesis | Enhanced pharmacological properties |
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of synthesized sulfonamides containing this compound on α-glucosidase and acetylcholinesterase enzymes. The results demonstrated that certain derivatives showed promising inhibition rates comparable to established inhibitors used in clinical settings .
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant capacity of this compound revealed that it effectively scavenged various free radicals in vitro. This study suggests its potential application as a dietary supplement or therapeutic agent to combat oxidative stress .
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: Contains a different ring system with an oxazine ring instead of a dioxine ring.
Uniqueness
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its methyl group at the 3-position and the benzodioxine ring system make it a valuable compound for various research applications .
Biological Activity
Methyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate, a compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a comprehensive examination of its biological activity, including relevant case studies and research findings.
The compound is characterized by its unique structure, which includes a benzodioxane moiety. The IUPAC name is methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate, and it is often referenced by its CAS number 3663-79-4. Its chemical structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antioxidant activity. For instance, catechols and related compounds have been documented to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage linked to various diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of benzodioxane can possess anti-inflammatory properties. A notable study demonstrated that compounds with similar scaffolds inhibited the production of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development in inflammatory diseases .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. For example, enzyme assays indicated that this compound could inhibit mushroom tyrosinase activity, which is relevant in the context of skin pigmentation disorders and melanoma treatment .
Study on Antioxidant Activity
In a study assessing the radical scavenging capabilities of related compounds, it was found that methyl derivatives of benzodioxane significantly reduced DPPH free radicals. The results highlighted the potential use of such compounds in developing antioxidant therapies .
Enzyme Inhibition Research
A detailed investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit mushroom tyrosinase with an IC50 value indicative of its potency compared to standard inhibitors. This finding opens avenues for further research into its application in cosmetic formulations aimed at skin lightening .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
methyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-10(11(12)13-2)15-9-6-4-3-5-8(9)14-7/h3-7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBQNDUKRDKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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